Mitometh

Adrenal Cortex Pharmacokinetics Tissue Distribution

Procure research-grade Mitometh (CAS 107465-03-2) for critical mechanistic studies. Unlike Mitotane, its β-carbon methylation prevents metabolic activation, enabling its use as an ideal negative control for investigating cytochrome P-450-dependent adrenolytic toxicity. Perfect for differentiating diphenylmethane-related effects from Mitotane's unique reactive intermediate formation. Available in high purity; contact us for a quote.

Molecular Formula C15H12Cl4
Molecular Weight 334.1 g/mol
CAS No. 107465-03-2
Cat. No. B027021
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMitometh
CAS107465-03-2
Synonyms1-(2-chlorophenyl)-1-(4-chlorophenyl)-2,2-dichloropropane
2,2-DDP
2,2-dichloro-1-(2-chlorophenyl)-1-(4-chlorophenyl)propane
mitometh
Molecular FormulaC15H12Cl4
Molecular Weight334.1 g/mol
Structural Identifiers
SMILESCC(C(C1=CC=C(C=C1)Cl)C2=CC=CC=C2Cl)(Cl)Cl
InChIInChI=1S/C15H12Cl4/c1-15(18,19)14(10-6-8-11(16)9-7-10)12-4-2-3-5-13(12)17/h2-9,14H,1H3
InChIKeyMOTIYCLHZZLHHQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Mitometh (CAS 107465-03-2): Structural Overview and Investigational Status in Adrenolytic Research


Mitometh (CAS 107465-03-2, UNII: H8MTN7XVC2), also known as 1-chloro-2-[2,2-dichloro-1-(4-chlorophenyl)propyl]benzene or 1-(2-chlorophenyl)-1-(4-chlorophenyl)-2,2-dichloropropane, is a methylated homolog of the adrenolytic agent Mitotane (o,p′-DDD) [1]. It belongs to the class of diphenylmethanes and has the molecular formula C15H12Cl4 with a molecular weight of 334.07 g/mol [2]. The compound has been under investigation for the treatment of adrenal cancer and other malignancies, with its structural modification designed to alter the metabolic activation pathway characteristic of Mitotane [3].

Why Generic Substitution Fails: Critical Differences Between Mitometh and Mitotane (o,p′-DDD) in Metabolic Activation and Adrenolytic Efficacy


Direct substitution of Mitometh for Mitotane or other o,p′-DDD analogs is scientifically unjustified due to a fundamental divergence in metabolic activation. Mitotane's adrenolytic activity depends on metabolic transformation via β-carbon hydroxylation by mitochondrial cytochrome P-450 enzymes to form a reactive acyl-chloride intermediate, which binds to cellular macromolecules and induces adrenal necrosis and cortisol suppression [1]. Mitometh incorporates a methyl group at the β-carbon, which blocks this hydroxylation step and prevents the formation of the reactive intermediate, thereby abolishing the key metabolic activation pathway responsible for Mitotane's therapeutic efficacy [2]. Consequently, despite achieving higher adrenal tissue concentrations, Mitometh fails to suppress cortisol or induce adrenal damage in vivo, rendering it ineffective as an adrenolytic agent for adrenal cancer therapy [3]. These mechanism-based differences mandate precise compound selection and preclude interchangeable use.

Quantitative Comparative Evidence: Mitometh vs. Mitotane (o,p′-DDD) in Adrenalytic Activity, Tissue Distribution, Toxicity, and In Vitro Efficacy


Adrenal Tissue Concentration: 5-Fold Higher Accumulation of Mitometh vs. Mitotane in Canine Adrenal Cortex

In a comparative in vivo study in dogs, the adrenal cortex concentration of Mitometh was 5 times higher than that of Mitotane when measured after equivalent dosing [1]. Specifically, Mitometh accumulated to significantly greater levels in the target organ, yet this increased tissue exposure did not translate into adrenalytic activity. In contrast, Mitotane achieved lower adrenal concentrations but still induced marked cortisol suppression and adrenal necrosis [1]. This disparity underscores the critical role of metabolic activation rather than tissue concentration in mediating therapeutic effect.

Adrenal Cortex Pharmacokinetics Tissue Distribution

Metabolic Stability: Resistance to Side-Chain Oxidation and Absence of Reactive Metabolite Formation in Mitometh

Comparative metabolic studies in rats and guinea pigs revealed that only Mitotane (Lysodren) undergoes side-chain oxidation to form the carboxylic acid metabolite o,p′-DDA, which is the dominant product of its biotransformation and is linked to its adrenolytic activity [1]. In contrast, Mitometh resisted side-chain oxidative metabolism entirely, with no detection of corresponding carboxylic acid metabolites [1]. Both compounds underwent dehydrohalogenation and side-chain cleavage to a limited extent, but Mitometh's resistance to oxidative metabolism prevents the formation of the reactive acyl-chloride intermediate necessary for adrenal cytotoxicity [2].

Drug Metabolism Metabolic Activation Cytochrome P-450

In Vivo Adrenalytic Activity: Mitometh Fails to Suppress Cortisol or Induce Adrenal Necrosis in Dogs

In a direct head-to-head comparison in dogs, Mitotane treatment resulted in a rapid decline in cortisol to undetectable levels and a 10-fold increase in ACTH within 72 hours, indicating profound adrenal suppression [1]. Mitometh, despite achieving similar plasma drug levels, failed to suppress cortisol or increase ACTH [1]. Histopathological examination revealed that Mitotane-treated dogs showed adrenal hemorrhage and necrosis, whereas Mitometh-treated animals exhibited no adrenal damage [1]. This stark contrast in pharmacodynamic endpoints provides definitive evidence of Mitometh's lack of adrenalytic efficacy.

Adrenalytic Activity Cortisol Suppression In Vivo Efficacy

In Vitro Cell Growth Suppression: Mitometh Exhibits Weaker Antiproliferative Activity Against NCI-H295 Adrenal Carcinoma Cells

In an in vitro study using the human functioning adrenal cortical carcinoma cell line NCI-H295, Mitotane strongly suppressed cell growth, whereas Mitometh demonstrated a significantly weaker antiproliferative effect [1]. This cell-based assay further corroborates the in vivo findings and provides a direct comparison of the compounds' effects on a clinically relevant human adrenal cancer cell model. The quantitative difference in growth suppression underscores that the methyl substitution in Mitometh ablates its antitumor activity in this context.

In Vitro Efficacy Adrenal Cortical Carcinoma Cell Proliferation

Comparative Toxicity: Mitometh Induces Less Alopecia, Diarrhea, and Weakness in Guinea Pigs vs. Lysodren, with No Deaths in Mitometh Group

In a 14-day repeated-dose toxicity study in male Hartley guinea pigs administered 300 mg/kg/day intraperitoneally, animals treated with Mitometh showed better overall tolerability compared to those given an equivalent dose of Lysodren (Mitotane) [1]. Specifically, Mitometh-treated guinea pigs exhibited less alopecia, diarrhea, and weakness [1]. Notably, the only deaths recorded during the study occurred in the Lysodren group [1]. Despite its lower acute toxicity profile, Mitometh still induced mitochondrial damage in the adrenal cortex comparable to Lysodren [1], indicating that the toxicity differences are not due to a lack of cellular interaction but rather to distinct toxicodynamic properties.

Toxicity In Vivo Tolerability Adverse Effects

Investigational Status: Mitometh Under Study for Non-Adrenal Indications Including Lung Neoplasms and Pediatric Brain Tumors

Mitometh has been under investigation for the treatment of Adenocarcinoma, Oropharyngeal Neoplasms, Nasopharyngeal Carcinoma, Non-small Cell Lung Cancer, and Stage IV Non-small Cell Lung Cancer, as well as Lung Neoplasms, Untreated Childhood Medulloblastoma, and Untreated Childhood Supratentorial Primitive Neuroectodermal Tumor [1]. This investigational profile diverges from Mitotane, which is primarily indicated for adrenocortical carcinoma [2]. While the quantitative comparative efficacy data for these non-adrenal indications are not yet available, this distinct clinical development pathway suggests that Mitometh may possess alternative mechanisms or applications independent of its adrenalytic activity, potentially related to its resistance to metabolic activation or other off-target effects.

Clinical Investigation Lung Cancer Pediatric Oncology

Recommended Research and Industrial Applications for Mitometh (CAS 107465-03-2)


Mechanistic Probe for Adrenolytic Activation Pathways

Mitometh serves as an ideal negative control or mechanistic probe in studies investigating the metabolic activation of Mitotane. Its resistance to side-chain oxidation and failure to induce adrenal toxicity, despite high tissue accumulation, make it a valuable tool for dissecting the role of β-carbon hydroxylation and reactive intermediate formation in adrenocortical cytotoxicity [1]. Researchers can employ Mitometh to confirm that observed effects are dependent on Mitotane's unique metabolic pathway rather than general diphenylmethane-related activities.

Toxicology Studies Requiring a Less Toxic Diphenylmethane Comparator

For in vivo toxicology studies where Mitotane's severe toxicity confounds interpretation or limits dosing, Mitometh provides a less toxic comparator with similar structural features. The guinea pig toxicity data showing reduced alopecia, diarrhea, and weakness with Mitometh, along with zero mortality in the Mitometh group vs. deaths in the Lysodren group, support its use in long-term toxicity and safety pharmacology studies [1].

Non-Adrenal Oncology Research (Lung and Pediatric Brain Tumors)

Given Mitometh's investigational status for non-small cell lung cancer, nasopharyngeal carcinoma, and pediatric medulloblastoma/PNET [1], researchers studying these indications may require authentic Mitometh rather than Mitotane to replicate or extend published findings. Procurement of the correct compound is essential for reproducibility in these disease-specific investigations.

Analytical Reference Standard for Metabolic Studies

Mitometh's distinct metabolic profile (resistance to oxidation) and unique chromatographic/mass spectrometric properties make it a useful reference standard for analytical method development and metabolite identification studies. Its presence can serve as an internal control or calibration standard in assays designed to differentiate between Mitotane and its analogs or metabolites [1].

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